molecular formula C18H22N2O4 B2742917 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea CAS No. 1396794-35-6

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2742917
CAS No.: 1396794-35-6
M. Wt: 330.384
InChI Key: ZJSYUTXRCFCDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a furan ring, a hydroxyethyl moiety, and an ethoxyphenyl group, all linked through a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

  • Oxidation products include furan-2,3-dione derivatives.
  • Reduction products include alcohols or amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea stands out due to its unique combination of structural features. Similar compounds include:

  • 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea
  • 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)urea

These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-2-23-15-9-7-14(8-10-15)20-17(21)19-12-18(22,13-5-6-13)16-4-3-11-24-16/h3-4,7-11,13,22H,2,5-6,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYUTXRCFCDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.